tert-butyl 4-fluoro-2-iodobenzoate

Catalog No.
S6876607
CAS No.
1851855-24-7
M.F
C11H12FIO2
M. Wt
322.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-fluoro-2-iodobenzoate

CAS Number

1851855-24-7

Product Name

tert-butyl 4-fluoro-2-iodobenzoate

Molecular Formula

C11H12FIO2

Molecular Weight

322.1

Tert-butyl 4-fluoro-2-iodobenzoate is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and an iodine atom attached to a benzoate structure. Its chemical formula is C12H12FIO2, and it features a benzoate moiety where the iodine and fluorine substituents are positioned at the 2 and 4 positions, respectively. This compound is notable for its unique combination of halogen and alkyl substituents, which can influence its reactivity and biological activity.

There is no scientific literature available on the mechanism of action of tBu-4F-2I-benzoate.

  • Potential Irritation: Esters can irritate the skin, eyes, and respiratory system.
  • Combustibility: Organic compounds containing carbon and hydrogen are generally combustible.
Typical of benzoate esters. Some significant reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can undergo nucleophilic substitution, making the compound useful for synthesizing other derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-fluoro-2-iodobenzoic acid and tert-butanol.
  • Cross-Coupling Reactions: The presence of the iodine atom allows for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the formation of biaryl compounds .

Research indicates that compounds similar to tert-butyl 4-fluoro-2-iodobenzoate may exhibit significant biological activities, including antibacterial and anticancer properties. The halogen substituents can enhance lipophilicity and biological activity by influencing membrane permeability and receptor interactions. Specific studies on related compounds have demonstrated their effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology

The synthesis of tert-butyl 4-fluoro-2-iodobenzoate typically involves several steps:

  • Preparation of 4-fluoro-2-iodobenzoic Acid: This can be achieved by halogenation of benzoic acid derivatives.
  • Esterification: The acid is then reacted with tert-butanol in the presence of a catalyst (such as sulfuric acid) to form tert-butyl 4-fluoro-2-iodobenzoate. The reaction conditions often include heating under reflux to drive the reaction to completion.

Alternative synthetic routes may involve direct coupling reactions using iodine-containing reagents in the presence of suitable bases or catalysts .

Tert-butyl 4-fluoro-2-iodobenzoate has several applications in organic synthesis and medicinal chemistry:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound's unique structure may contribute to developing new drugs with enhanced efficacy against specific diseases.
  • Material Science: Due to its structural properties, it may be used in developing new materials with specific electronic or optical characteristics .

Interaction studies involving tert-butyl 4-fluoro-2-iodobenzoate typically focus on its reactivity with nucleophiles or electrophiles. These studies help elucidate the mechanisms by which this compound participates in chemical transformations and its potential interactions with biological macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for assessing its biological activity and therapeutic potential

Tert-butyl 4-fluoro-2-iodobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Fluoro-2-bromobenzoateContains bromine instead of iodineDifferent reactivity profile due to bromine's properties
Methyl 4-fluoro-2-iodobenzoateMethyl group instead of tert-butylGenerally more soluble in polar solvents
Ethyl 4-fluoro-2-iodobenzoateEthyl group instead of tert-butylDifferent steric effects impacting reactivity

These compounds highlight the uniqueness of tert-butyl 4-fluoro-2-iodobenzoate due to its bulky tert-butyl group, which can significantly affect its physical properties and reactivity compared to other halogenated benzoates .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

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